REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:6](N)[C:5]([CH3:9])=[CH:4][CH:3]=1.N(OCCCCC)=O.[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([C:21]2[CH:22]=[CH:23][N:18]=[CH:19][CH:20]=2)[CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(N)=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
without heating until it
|
Type
|
CUSTOM
|
Details
|
(20 minutes)
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
under reflux for another 100 minutes
|
Duration
|
100 min
|
Type
|
CUSTOM
|
Details
|
The excess pyridine is removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)C1=CC=NC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |